

CAS number and IUPAC name for 2-(2-Methoxypropan-2-yl)pyrrolidine

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Compound of Interest

Compound Name: 2-(2-Methoxypropan-2-yl)pyrrolidine

Cat. No.: B169011

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In-Depth Technical Guide: 2-(2-Methoxypropan-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on **2-(2-Methoxypropan-2-yl)pyrrolidine**, a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxypropan-2-yl group. This document collates its chemical identity and addresses the current landscape of its synthesis and characterization based on public domain data.

Chemical Identity and Properties

2-(2-Methoxypropan-2-yl)pyrrolidine is a substituted pyrrolidine. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products, pharmaceuticals, and biologically active compounds.^{[1][2][3][4]} The substitution at the 2-position introduces a tertiary ether, which can influence the compound's steric and electronic properties, and consequently its chemical reactivity and biological interactions.

Two stereoisomers of this compound have been identified, the (2S)-enantiomer and the racemic mixture, each with a distinct CAS number.

Property	Value	Source
IUPAC Name	(2S)-2-(2-methoxypropan-2-yl)pyrrolidine	P&S Chemicals
2-(2-Methoxypropan-2-yl)pyrrolidine (racemic)	Echemi, LookChem	
CAS Number	118971-00-9 ((2S)-enantiomer)	P&S Chemicals
160142-25-6 (unspecified stereochemistry)	Echemi, LookChem	
Chemical Formula	C ₈ H ₁₇ NO	P&S Chemicals, Echemi, LookChem
Molecular Weight	143.23 g/mol	Echemi

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative data regarding the physicochemical properties (e.g., melting point, boiling point, solubility), detailed spectral data (NMR, IR, MS), or biological activity for **2-(2-Methoxypropan-2-yl)pyrrolidine**.

Synthesis of 2-Substituted Pyrrolidines: A General Overview

While a specific, validated experimental protocol for the synthesis of **2-(2-Methoxypropan-2-yl)pyrrolidine** is not readily available in the surveyed literature, the synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry. Several general methods can be adapted for the synthesis of this target molecule. Common strategies for the construction of the pyrrolidine ring include [3+2] dipolar cycloadditions, intramolecular cyclization of acyclic precursors, and the reductive amination of 1,4-dicarbonyl compounds.

One plausible approach for the synthesis of **2-(2-Methoxypropan-2-yl)pyrrolidine** could involve the reaction of a suitable pyrrolidine precursor, such as a 2-lithiated N-protected pyrrolidine, with a ketone, followed by methylation. Alternatively, the addition of a Grignard reagent derived from a protected 2-chloropyrrolidine to acetone, followed by methylation of the resulting tertiary alcohol, could be envisioned.

Below is a representative, generalized experimental protocol for the synthesis of a 2-substituted pyrrolidine via intramolecular cyclization, which would require adaptation and optimization for the specific target compound.

Representative Experimental Protocol: Intramolecular Reductive Amination

This protocol is a general representation and has not been specifically validated for the synthesis of **2-(2-Methoxypropan-2-yl)pyrrolidine**.

Objective: To synthesize a 2-substituted pyrrolidine from a 1,4-amino alcohol precursor.

Materials:

- A suitable ω -amino alcohol precursor
- An appropriate oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents)
- A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- Anhydrous solvents (e.g., dichloromethane, acetonitrile)
- Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

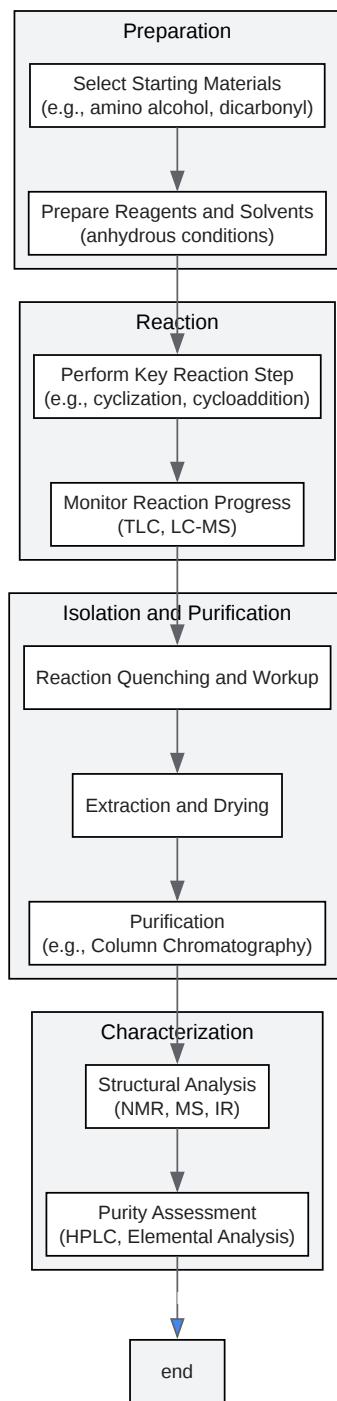
- Oxidation of the amino alcohol: The primary alcohol of the ω -amino alcohol is oxidized to the corresponding aldehyde under anhydrous conditions. The reaction progress is monitored by thin-layer chromatography (TLC).
- In situ cyclization and iminium ion formation: Upon formation of the aldehyde, spontaneous intramolecular cyclization with the amine occurs to form a cyclic hemiaminal, which is in equilibrium with the corresponding iminium ion.
- Reduction to the pyrrolidine: A reducing agent is added to the reaction mixture to reduce the iminium ion to the stable pyrrolidine ring.

- **Workup:** The reaction is quenched, and the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the desired 2-substituted pyrrolidine.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 2-substituted pyrrolidine, which could be conceptually applied to the synthesis of **2-(2-Methoxypropan-2-yl)pyrrolidine**.

General Workflow for 2-Substituted Pyrrolidine Synthesis

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Caption: A generalized workflow for the synthesis of 2-substituted pyrrolidines.

Concluding Remarks

2-(2-Methoxypropan-2-yl)pyrrolidine represents an interesting, yet undercharacterized, chemical entity. The pyrrolidine scaffold is of significant interest in medicinal chemistry, and substitutions at the 2-position can impart a wide range of biological activities.[2][3] Further research into the synthesis and biological evaluation of this compound could be a valuable endeavor for drug discovery and development professionals. The methodologies outlined in this guide for the synthesis of related compounds provide a solid foundation for future work in this area.

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